molecular formula C16H16N4O B2918526 2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide CAS No. 1808702-71-7

2-cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide

Cat. No.: B2918526
CAS No.: 1808702-71-7
M. Wt: 280.331
InChI Key: GRADRODNHJZMAQ-UHFFFAOYSA-N
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Description

This compound features a conjugated α,β-unsaturated cyanoenamide backbone with a 1-methylimidazole substituent at the β-position and an N-(2-phenylethyl) group.

Properties

IUPAC Name

2-cyano-3-(1-methylimidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O/c1-20-11-15(19-12-20)9-14(10-17)16(21)18-8-7-13-5-3-2-4-6-13/h2-6,9,11-12H,7-8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRADRODNHJZMAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=C1)C=C(C#N)C(=O)NCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-Cyano-3-(1-methyl-1H-imidazol-4-yl)-N-(2-phenylethyl)prop-2-enamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article focuses on its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound's molecular formula is C13H14N4C_{13}H_{14}N_{4}, with a molecular weight of approximately 242.28 g/mol. Its structural features include a cyano group, an imidazole ring, and a phenylethyl moiety, which are pivotal for its biological activity.

Biological Activity Overview

The biological activity of this compound has been primarily investigated in the context of anti-inflammatory and anticancer properties. Below is a summary of key findings from various studies.

Anti-inflammatory Activity

Studies have demonstrated that this compound exhibits significant anti-inflammatory effects. The mechanism involves the modulation of pro-inflammatory cytokines and mediators:

  • Cytokine Inhibition : The compound has shown the ability to inhibit the production of pro-inflammatory cytokines such as IL-1β and TNFα in vitro, indicating a potential for reducing inflammation in various models .
  • In Vivo Efficacy : In animal models, administration of the compound resulted in reduced paw edema in CFA-induced inflammation models, demonstrating its effectiveness comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

Emerging research suggests that this compound may also possess anticancer properties:

  • Cell Viability Assays : In vitro studies using various cancer cell lines have indicated that the compound can induce apoptosis in cancer cells without significant cytotoxicity to normal cells .
  • Mechanistic Insights : The anticancer activity may be attributed to the induction of cell cycle arrest and modulation of apoptosis-related proteins, although further detailed studies are necessary to elucidate these pathways fully .

Case Studies and Research Findings

StudyFocusKey Findings
Study 1 Anti-inflammatory effectsDemonstrated significant reduction in IL-1β and TNFα levels; effective in CFA-induced paw edema model.
Study 2 Anticancer potentialInduced apoptosis in cancer cell lines; minimal cytotoxicity observed in normal cells.
Study 3 Mechanistic studiesSuggested modulation of apoptosis-related pathways; further research required for detailed mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Sulfonamide-Linked Cyanoenamides

Compounds such as 2-Cyano-3-(4-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5b) and 2-Cyano-3-(4-chlorophenyl)-N-(4-sulfamoylphenyl)prop-2-enamide (5c) () share the cyanoenamide core but differ in substituents. Key comparisons include:

  • Synthetic Yields : The target compound’s synthesis yield is unspecified, but 5b and 5c were synthesized with 90% and 63% yields, respectively, using optimized protocols .
  • Melting Points : Higher melting points for 5b (292°C) and 5c (286°C) suggest greater crystallinity due to sulfonamide hydrogen bonding, whereas the target compound’s imidazole and phenylethyl groups may reduce packing efficiency .

Morpholine/Nitro-Substituted Analogs

lists 2-cyano-3-[4-(morpholin-4-yl)-3-nitrophenyl]-N-(7-nitro-2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-enamide, which shares the cyanoenamide motif but includes nitro and morpholine groups. Differences include:

  • Pharmacophore Diversity : The morpholine ring could modulate solubility and target engagement differently than the 1-methylimidazole in the target compound .

Fentanyl-Related Derivatives

Acryloylfentanyl (N-Phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]prop-2-enamide, ) shares the N-(2-phenylethyl) group but replaces the cyanoenamide-imidazole system with a piperidine-acrylamide scaffold. Key distinctions:

  • Opioid Receptor Affinity : Acryloylfentanyl’s piperidine moiety is critical for μ-opioid receptor binding, whereas the target compound’s imidazole may confer divergent biological activity.
  • Regulatory Status : Acryloylfentanyl is regulated under the 1961 Single Convention, highlighting the importance of structural nuances in legal classification .

Comparative Data Table

Compound Name Core Structure Key Substituents Melting Point (°C) Yield (%) Regulatory Status
Target Compound Cyanoenamide 1-Methylimidazole, N-(2-phenylethyl) N/A N/A Not listed in conventions
5b () Cyanoenamide 4-Methoxyphenyl, 4-sulfamoylphenyl 292 90 Not specified
5c () Cyanoenamide 4-Chlorophenyl, 4-sulfamoylphenyl 286 63 Not specified
Acryloylfentanyl () Acrylamide Piperidine, N-(2-phenylethyl) N/A N/A Schedule I (1961 Convention)

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